4-Chloro-2-fluoro-5-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQIIXLSORZFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292721 | |
| Record name | 4-Chloro-2-fluoro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-63-7 | |
| Record name | 4-Chloro-2-fluoro-5-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Methoxypyridine and Its Analogs
Direct Synthetic Routes to 4-Chloro-2-fluoro-5-methoxypyridine
The direct construction of the this compound skeleton in a single or few-step process from simple precursors is a significant synthetic challenge. Such approaches necessitate precise control over the introduction of three different substituents at specific positions on the pyridine (B92270) ring.
Strategies Involving Sequential Halogenation and Methoxylation on Pyridine Ring Systems
The synthesis of this compound can be envisaged through a sequential functionalization of a pyridine core. This typically involves a series of electrophilic or nucleophilic substitution reactions. Given the electronic nature of the pyridine ring, direct electrophilic halogenation is often challenging and can lead to mixtures of regioisomers, requiring harsh reaction conditions. chemicalbook.com
A more plausible strategy would involve the initial synthesis of a di-substituted pyridine, followed by the introduction of the remaining functional groups. For instance, starting with a methoxypyridine derivative, sequential halogenation could be explored. However, the directing effects of the methoxy (B1213986) group and the existing halogens at each step would need to be carefully considered to achieve the desired 2,4,5-substitution pattern.
Regioselective Functionalization Approaches for Pyridine Derivatives
Modern synthetic methods offer more controlled approaches to the regioselective functionalization of pyridine rings. Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation and subsequent functionalization of a specific position. However, achieving the desired 2,4,5-trisubstitution pattern on a simple pyridine starting material through a purely DoM-based strategy would be complex and likely require multiple steps and protecting group manipulations.
More recent advancements in C-H functionalization offer alternative routes. For instance, rhodium-catalyzed couplings of α,β-unsaturated oximes with alkenes can produce highly substituted pyridines with excellent regioselectivity. While not directly reported for the target molecule, such methods demonstrate the potential for constructing complex pyridine cores from acyclic precursors.
Precursor-Based Synthesis and Derivatization Approaches
A more common and generally more efficient approach to complex substituted pyridines like this compound involves the synthesis and subsequent functionalization of a suitable pyridine precursor.
Utilization of Fluoro- and Chloropyridine Intermediates in Methoxypyridine Synthesis
A likely and practical precursor for the synthesis of this compound is a dihalogenated pyridine. Specifically, 4-chloro-2,5-difluoropyridine (B1589391) stands out as a key potential intermediate. The synthesis of this precursor has been reported, for example, through the lithiation of 2,5-difluoropyridine (B1303130) followed by quenching with a chlorinating agent like 1,1,2-trichloro-1,2,2-trifluoroethane.
Starting from 4-chloro-2,5-difluoropyridine, the regioselective introduction of the methoxy group is the critical next step. This relies on the differential reactivity of the fluorine atoms at the 2- and 5-positions towards nucleophilic aromatic substitution (SNAr).
Methodologies for Introducing the Methoxy Group onto Halogenated Pyridine Nuclei
The introduction of a methoxy group onto a halogenated pyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide (B1231860) or a similar methoxy source. The position of substitution is dictated by the electronic and steric environment of the halogen atoms.
In the case of 4-chloro-2,5-difluoropyridine, the fluorine atom at the 2-position is significantly more activated towards nucleophilic attack than the fluorine at the 5-position and the chlorine at the 4-position. This is due to the strong electron-withdrawing effect of the ring nitrogen, which is most pronounced at the α-positions (2 and 6). Therefore, treatment of 4-chloro-2,5-difluoropyridine with one equivalent of sodium methoxide would be expected to selectively displace the 2-fluoro substituent, yielding the desired this compound. This type of regioselectivity in the methoxylation of polyhalogenated pyridines is a well-established principle in heterocyclic chemistry.
The following table summarizes a plausible synthetic route based on this precursor strategy:
| Step | Starting Material | Reagent(s) | Product | Reaction Type | Reference (Analogous) |
| 1 | 2,5-Difluoropyridine | 1. n-BuLi, Diisopropylamine2. CCl2FCClF2 | 4-Chloro-2,5-difluoropyridine | Directed ortho-metalation / Halogenation | |
| 2 | 4-Chloro-2,5-difluoropyridine | NaOMe | This compound | Nucleophilic Aromatic Substitution (SNAr) | General Principle |
Advanced Synthetic Techniques Applicable to Substituted Pyridines
While the precursor-based approach appears to be the most straightforward, other advanced synthetic techniques could potentially be applied to the synthesis of this compound and its analogs.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for the functionalization of halopyridines. For example, a suitably substituted pyridine could be assembled by coupling different fragments. However, the synthesis of the required organometallic and halogenated coupling partners for a convergent synthesis of this compound could be as complex as the linear approaches described above.
Flow chemistry is another advanced technique that could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or unstable intermediates. The synthesis of substituted pyridines via flow methods has been reported and could be adapted for the preparation of the target compound.
Transition-Metal Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including substituted pyridines. mdpi-res.comresearchgate.net These reactions, often mediated by palladium, nickel, or copper catalysts, allow for the precise and efficient connection of different molecular fragments. mdpi-res.comustc.edu.cn
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organohalide, is a widely used method for creating aryl-aryl bonds. acs.orgacs.org Its mild reaction conditions and tolerance of a wide range of functional groups make it highly suitable for the synthesis of functionalized biaryl systems. acs.org For instance, the Suzuki coupling has been employed to assemble key biaryl intermediates in the synthesis of pharmaceutical candidates. acs.org Another important method is the Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, which is crucial for synthesizing nitrogen-containing heterocycles. ustc.edu.cnacs.org This reaction has been applied in the late-stage functionalization of complex molecules and in the construction of nitrogen-based dibenzo-fused heterocycles. acs.org
The choice of catalyst and ligands is critical for the success of these coupling reactions. For example, specific phosphine (B1218219) ligands can significantly accelerate nickel-catalyzed cross-coupling reactions of Grignard reagents with less reactive aryl electrophiles like fluorides and chlorides. ustc.edu.cn Similarly, the development of highly active palladium precatalysts has enabled challenging C-N couplings to be carried out on a large scale for the production of active pharmaceutical ingredients. researchgate.net
Table 1: Examples of Transition-Metal Catalyzed Coupling Reactions in the Synthesis of Pyridine Analogs
| Reaction Type | Catalyst/Ligand | Reactants | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PPh₃ | Indole-derived boronic acid and bromoquinoline | Biaryl system | Not specified | acs.org |
| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ | Bromopyrazine and Phenylboronic acid | 2-Amino-5-phenylpyrazine | 88% | acs.org |
| Buchwald-Hartwig Amination | XantPhos-Pd-G2 | Aryl bromide and a triazolo-bicyclic secondary amine | GDC-0022 (RORc inhibitor) | Not specified | researchgate.net |
| Negishi Coupling | Pd(OAc)₂/Sphos | Adamantylzinc reagent and 3-bromo-4-methylpyridine | Coupled product | 55% | acs.org |
This table is interactive. Click on the headers to sort the data.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Synthesis, particularly involving Methoxy and Halogen Substituents
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring, particularly for electron-poor systems like pyridines. youtube.commasterorganicchemistry.com This reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.com
The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. Generally, the order of reactivity for the leaving group is F > Cl > Br > I. nih.gov The high electronegativity of fluorine makes 2-fluoropyridines significantly more reactive than their chloro-analogs in reactions with nucleophiles like sodium ethoxide. nih.gov This "element effect" is a hallmark of SNAr reactions where the initial nucleophilic addition is the rate-determining step. nih.gov
The presence of other substituents on the pyridine ring also plays a crucial role. Electron-withdrawing groups positioned ortho or para to the leaving group can accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack. wuxiapptec.com
In the context of synthesizing molecules like this compound, SNAr reactions are highly relevant. For example, a methoxy group can be introduced by reacting a corresponding fluorinated or chlorinated pyridine precursor with a methoxide source. researchgate.netebyu.edu.tr The regioselectivity of these reactions, especially on polyhalogenated pyridines, can be complex and is influenced by both electronic and steric factors. wuxiapptec.comwuxiapptec.com Microwave heating has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se
Table 2: Nucleophilic Aromatic Substitution Reactions on Halopyridines
| Substrate | Nucleophile | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodopyridine | PhSNa | HMPA | 2-Phenylthiopyridine | Quantitative | sci-hub.se |
| 2-Iodopyridine | PhCH₂OH | NMP | 2-Benzyloxypyridine | 81% | sci-hub.se |
| 2,3,6-trifluoro-4-bromobenzaldehyde | Sodium methoxide | Methanol | C2-methoxy substituted product | Not specified | wuxiapptec.com |
| 2,4-dichloropyrimidine with C-6 electron-donating group | Amine | Not specified | C2-substituted product | Not specified | wuxiapptec.com |
This table is interactive. Click on the headers to sort the data.
Chemical Reactivity and Transformation Studies of 4 Chloro 2 Fluoro 5 Methoxypyridine
Halogen Reactivity: Nucleophilic Displacement and Cross-Coupling Potential
The presence of two distinct halogen atoms, chlorine at the 4-position and fluorine at the 2-position, renders 4-chloro-2-fluoro-5-methoxypyridine a versatile substrate for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The inherent differences in electronegativity and carbon-halogen bond strengths, coupled with their positions relative to the ring nitrogen, allow for selective chemical modifications.
The regioselectivity of nucleophilic displacement on the this compound framework is a well-studied aspect of its chemistry. The pyridine (B92270) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom and the attached halogens. It has been consistently observed that the chlorine atom at the C-4 position is significantly more labile and thus more susceptible to displacement by a wide range of nucleophiles compared to the fluorine atom at the C-2 position. This preferential reactivity is attributed to the superior leaving group ability of the chloride anion in comparison to the fluoride (B91410) anion, as well as the greater electronic activation of the C-4 position by the para-disposed ring nitrogen.
This selective displacement allows for a stepwise functionalization strategy. For instance, the chloro group can be initially displaced by a nucleophile, and in a subsequent step, the less reactive fluoro group can be targeted under different, often more forcing, reaction conditions.
This compound is a valuable building block in the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. The differential reactivity of the C-Cl and C-F bonds is a key determinant in achieving regioselective transformations.
In palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling, the C-Cl bond at the 4-position can be selectively coupled with various boronic acids or their derivatives, leaving the C-F bond at the 2-position intact. This enables the introduction of a diverse array of aryl or alkyl substituents at the C-4 position. Similarly, in the context of Buchwald-Hartwig amination, the C-Cl bond is the preferred site for the formation of new C-N bonds with a variety of amine coupling partners. The less reactive C-F bond can then be subjected to a subsequent cross-coupling reaction, which may necessitate the use of more reactive catalysts or harsher reaction conditions. This sequential cross-coupling approach provides a robust and flexible strategy for the synthesis of polysubstituted pyridine derivatives.
Table 1: Regioselective Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Conditions | Major Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Aryl-2-fluoro-5-methoxypyridine |
| Buchwald-Hartwig | Amine | Pd2(dba)3, BINAP, NaOt-Bu | 4-Amino-2-fluoro-5-methoxypyridine |
Reactivity of the Methoxy (B1213986) Substituent: Demethylation and Alkyl Exchange Reactions
The methoxy group located at the 5-position of the pyridine ring is also amenable to chemical modification, most notably through demethylation to furnish the corresponding hydroxyl group. This transformation is typically effected by treatment with strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr3). The resulting 4-chloro-2-fluoropyridin-5-ol is a valuable synthetic intermediate in its own right, as the newly exposed hydroxyl functionality can be further derivatized through a variety of reactions, including etherification and esterification.
While less frequently reported, alkyl exchange reactions involving the methoxy group are also conceivable. Such transformations would likely proceed via an initial demethylation step to generate the pyridinol intermediate, followed by a subsequent O-alkylation reaction to introduce a different alkyl moiety.
Reactivity of the Pyridine Nitrogen: Coordination Chemistry and Protonation Studies
The lone pair of electrons residing on the nitrogen atom of the pyridine ring imparts Lewis basic character to the molecule, enabling it to coordinate to metal centers and undergo protonation by acids. The electronic nature of the substituents on the pyridine ring modulates the basicity of the nitrogen atom. In the case of this compound, the presence of the electron-withdrawing fluoro and chloro groups, along with the methoxy group, leads to a decrease in the electron density at the nitrogen atom. Consequently, it is a weaker base compared to unsubstituted pyridine.
Despite its diminished basicity, this compound can still function as a ligand in coordination chemistry, forming complexes with a variety of metal ions. The nitrogen atom can coordinate to a metal center, facilitating the construction of metal-organic frameworks (MOFs) or discrete coordination compounds. Protonation of the pyridine nitrogen with a strong acid results in the formation of the corresponding pyridinium (B92312) salt. This protonation event has a profound effect on the reactivity of the molecule, as the resulting pyridinium cation is significantly more electron-deficient and, therefore, more highly activated towards nucleophilic attack.
Mechanistic Investigations of Key Transformations and Reaction Pathways
A thorough understanding of the reaction mechanisms governing the transformations of this compound is of paramount importance for the optimization of reaction conditions and the prediction of product outcomes. For nucleophilic aromatic substitution reactions, the prevailing mechanism is the SNAr pathway. This process is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical factor that influences the reaction rate and regioselectivity. The subsequent expulsion of the leaving group (either chloride or fluoride) re-aromatizes the ring to afford the final product. The observed preference for the displacement of the 4-chloro substituent is consistent with the formation of a more stable Meisenheimer intermediate, in which the negative charge can be effectively delocalized onto the electronegative nitrogen atom.
In the case of transition metal-catalyzed cross-coupling reactions, the catalytic cycle is generally understood to involve a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. The selective oxidative addition of the palladium catalyst to the C-Cl bond over the stronger C-F bond is the pivotal step that dictates the regioselectivity of these transformations. This selectivity is primarily a consequence of the lower bond dissociation energy of the C-Cl bond compared to the C-F bond. Detailed mechanistic studies, often employing a combination of kinetic experiments and computational modeling, can provide deeper insights into the energetics of these individual steps and help to rationalize the observed product distributions.
Derivatives and Analog Development Based on the 4 Chloro 2 Fluoro 5 Methoxypyridine Core
Design Principles for Pyridine-Based Chemical Libraries and Lead Optimization
The design of chemical libraries based on the 4-chloro-2-fluoro-5-methoxypyridine core is guided by the "similar property principle," which posits that molecules with similar structures are likely to exhibit similar properties. drugdesign.org The goal is to generate a collection of compounds that systematically explore the chemical space around the core scaffold to identify molecules with desired biological or material properties. drugdesign.org An effective library design program balances the selection of scaffolds, the diversity of substituents, and the types of chemical reactions employed. drugdesign.org
For lead optimization, the focus shifts from broad diversity to a more targeted approach. The aim is to fine-tune the properties of a "hit" compound identified from initial screening. This involves making subtle structural modifications to improve potency, selectivity, and pharmacokinetic properties. The this compound core is well-suited for this, as the reactivity of each substituent can be selectively addressed.
Key design principles for developing libraries from this scaffold include:
Scaffold Hopping and Decoration : The pyridine (B92270) core can be retained while the substituents at the 2, 4, and 5 positions are varied. Alternatively, the pyridine core itself can be modified or replaced, a strategy known as scaffold hopping.
Diversity-Oriented Synthesis : This approach aims to create a wide range of structurally diverse molecules from the starting scaffold. By employing a variety of reaction types, a broad region of chemical space can be explored.
Fragment-Based Design : Small molecular fragments that are known to bind to a target can be incorporated into the this compound scaffold to create more potent molecules.
Property-Based Design : Computational tools can be used to predict the physicochemical properties of virtual derivatives, allowing for the selection of compounds with "drug-like" characteristics for synthesis. researchgate.net
**4.2. Synthetic Strategies for Structural Diversification
The presence of three distinct functional groups on the this compound ring provides a rich platform for synthetic diversification. Each position offers a handle for selective modification.
The chlorine atom at the 4-position is a key site for modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards nucleophilic attack. Common modifications include:
Amination : Reaction with a variety of primary and secondary amines can introduce diverse amino substituents. This is a common strategy in medicinal chemistry to introduce groups that can form hydrogen bonds with biological targets.
Alkoxylation/Aryloxylation : Displacement of the chloride with alcohols or phenols introduces ether linkages.
Thiolation : Reaction with thiols provides access to the corresponding thioethers.
Cross-Coupling Reactions : The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds.
The fluorine atom at the 2-position is generally more reactive towards nucleophilic aromatic substitution than the chlorine at the 4-position. acs.org This is due to the high electronegativity of fluorine, which strongly activates the position for nucleophilic attack. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This differential reactivity allows for selective modification at the 2-position while leaving the 4-chloro group intact. Synthetic transformations at the fluoro position are similar to those at the chloro position, including amination, alkoxylation, and thiolation, often under milder conditions. acs.org
The methoxy (B1213986) group at the 5-position is generally less reactive than the halo substituents. Modifications at this position typically require harsher conditions:
Ether Cleavage : The methoxy group can be cleaved to reveal a hydroxyl group using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). This resulting hydroxypyridine can then be further functionalized.
O-Alkylation/Acylation of the Hydroxyl Group : Once the hydroxyl group is unmasked, it can be alkylated or acylated to introduce a wide variety of new ether or ester functionalities.
Beyond simple substitution, the pyridine ring itself can be further functionalized or used to construct more complex fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, can lead to novel chemical scaffolds. rsc.org These reactions often involve multi-step sequences that build the new ring piece by piece. For example, a substituent introduced at one of the functional positions can be designed to react with an adjacent position on the ring to close a new ring.
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of any given position on the this compound ring is influenced by the electronic properties of the substituents at the other positions. Understanding these structure-reactivity relationships is crucial for designing efficient and selective synthetic routes.
Electronic Effects : The fluorine atom is a strong electron-withdrawing group, which enhances the electrophilicity of the pyridine ring and facilitates nucleophilic aromatic substitution at both the 2- and 4-positions. The methoxy group is an electron-donating group, which can modulate the reactivity of the ring.
Positional Reactivity : As noted, the 2-fluoro position is generally more susceptible to nucleophilic attack than the 4-chloro position. acs.org This allows for sequential and site-selective functionalization. A nucleophilic substitution at the 2-position will, in turn, alter the electronic properties of the ring and influence the reactivity of the 4-chloro position in a subsequent reaction.
Steric Effects : The introduction of bulky substituents at any of the positions can sterically hinder reactions at adjacent positions. This can be exploited to direct the outcome of a reaction.
The interplay of these electronic and steric factors allows for a high degree of control over the synthesis of derivatives from the this compound core.
Computational and Theoretical Investigations
Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 4-Chloro-2-fluoro-5-methoxypyridine, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), would be employed to determine its most stable three-dimensional conformation (ground state geometry) and various electronic properties. dergipark.org.tr The calculations optimize bond lengths, bond angles, and dihedral angles to find the lowest energy structure.
Illustrative DFT-Calculated Properties for a Substituted Pyridine (B92270) Note: The following data is representative of typical DFT calculation outputs for a substituted pyridine and is for illustrative purposes, as specific literature data for this compound was not found.
| Property | Illustrative Value | Significance |
|---|---|---|
| Total Energy | -985.43 Hartrees | Indicates the stability of the molecule at its optimized geometry. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| C2-F Bond Length | 1.35 Å | Precise atomic distances in the lowest energy state. bhu.ac.in |
| C4-Cl Bond Length | 1.74 Å | |
| C5-O Bond Length | 1.36 Å |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, the HOMO is expected to have significant density on the pyridine nitrogen and the oxygen atom of the methoxy (B1213986) group. The LUMO is anticipated to be distributed across the π-system of the pyridine ring, with significant coefficients on the carbon atoms bonded to the electron-withdrawing chlorine and fluorine atoms. wuxibiology.com
Illustrative Frontier Orbital Energies Note: These values are illustrative, based on typical results for similar halogenated pyridine derivatives.
| Orbital | Illustrative Energy (eV) | Predicted Role in Reactivity |
|---|---|---|
| HOMO | -8.9 eV | Site of electron donation (nucleophilicity), likely from N or O lone pairs. |
| LUMO | -1.5 eV | Site of electron acceptance (electrophilicity), likely at C-F or C-Cl positions. |
| Energy Gap (ΔE) | 7.4 eV | Indicates high kinetic stability and relatively moderate reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. readthedocs.io It is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de The map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). bhu.ac.in
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen atom due to its lone pair of electrons. nih.govresearchgate.net This is the most likely site for protonation and coordination to metal centers. A region of negative potential would also be associated with the oxygen atom of the methoxy group.
Positive Potential (Blue): Located on the hydrogen atoms of the methoxy group and potentially around the carbon atoms attached to the halogens, reflecting their electron-deficient nature. bhu.ac.in These sites are susceptible to interaction with nucleophiles.
The MEP analysis provides a guide to the molecule's reactivity and its potential non-covalent interactions, which are crucial in contexts like drug design and materials science. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the step-by-step mechanism of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction pathway. morressier.com This helps to determine the feasibility of a reaction and understand the origins of selectivity.
For this compound, a key reaction to model would be nucleophilic aromatic substitution (SNAr). Given the two halogen substituents, computational studies could predict whether an incoming nucleophile would preferentially displace the chlorine at the C4 position or the fluorine at the C2 position. Such studies involve locating the transition state structures for both pathways and comparing their activation energies. mdpi.com The pathway with the lower activation energy barrier is the one that is kinetically favored. These models can also evaluate the influence of different solvents on the reaction mechanism and outcome. mdpi.com
In Silico Screening and Virtual Library Design for Pyridine Derivatives
The pyridine nucleus is a common scaffold in medicinal chemistry, appearing in numerous approved drugs. asianpubs.orgresearchgate.net Compounds like this compound are valuable building blocks for creating virtual libraries of new chemical entities. In silico (computer-based) screening allows for the rapid evaluation of these virtual compounds against a biological target, such as a protein kinase or dihydrofolate reductase (DHFR). asianpubs.orgnih.gov
The process involves several stages:
Library Design: A virtual library is generated by computationally modifying the this compound core. The reactive sites—particularly the C-Cl bond—allow for the attachment of a wide variety of different chemical groups.
Molecular Docking: The designed molecules are then "docked" into the active site of a target protein using specialized software. researchgate.net This simulation predicts the binding mode and calculates a score that estimates the binding affinity.
Prioritization: Compounds with the best docking scores and favorable predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties are prioritized for actual chemical synthesis and biological testing. nih.gov
This in silico approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates from a vast chemical space. acs.org
Spectroscopic Characterization and Structure Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the elucidation of molecular structures. researchgate.net For 4-Chloro-2-fluoro-5-methoxypyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for unambiguous signal assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The two aromatic protons would appear as doublets due to coupling with the fluorine atom. The methoxy protons would present as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. bas.bg The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the electronegative chloro, fluoro, and methoxy substituents.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial technique for fluorine-containing compounds. It would show a signal for the single fluorine atom, and its coupling with adjacent protons would further confirm the substitution pattern on the pyridine ring.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, and for the complete and unambiguous assignment of all NMR signals. bas.bgipb.pt For instance, HMBC can reveal long-range correlations between the methoxy protons and the C-5 carbon of the pyridine ring.
A hypothetical table of expected NMR data is presented below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.8 | d | H-6 | |
| ~7.2 | d | H-3 | ||
| ~3.9 | s | -OCH₃ | ||
| ¹³C | ~158 | d | C-2 | |
| ~145 | s | C-4 | ||
| ~140 | s | C-5 | ||
| ~120 | d | C-6 | ||
| ~110 | d | C-3 | ||
| ~56 | q | -OCH₃ | ||
| ¹⁹F | ~-80 | s | F |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the conformational characteristics of molecules. nih.govresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. libretexts.org Key absorptions would include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. libretexts.org
C=C and C=N stretching: The stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ range. libretexts.org
C-O stretching: The C-O stretching of the methoxy group is expected to produce a strong band around 1250-1020 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibration usually appears in the 800-600 cm⁻¹ region. core.ac.uk
C-F stretching: The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands for the pyridine ring vibrations, as well as for the C-Cl and C-F bonds. The combination of both FT-IR and Raman data allows for a more complete vibrational assignment. mdpi.com
A representative table of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Medium |
| C=C, C=N stretch (ring) | 1600 - 1400 | Strong | Strong |
| C-F stretch | 1400 - 1000 | Strong | Medium |
| C-O stretch (methoxy) | 1250 - 1020 | Strong | Weak |
| C-Cl stretch | 800 - 600 | Medium | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. researchgate.netncsu.edu
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound (C₅H₄ClFN₂O). aksci.com
Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound and can be used to deduce its structure. acs.org For this compound, characteristic fragmentation pathways could involve the loss of a methyl radical from the methoxy group, elimination of a chlorine atom, or cleavage of the pyridine ring. The analysis of these fragments helps to piece together the molecular structure. researchgate.net
A table summarizing the expected major mass spectral fragments is shown below.
| m/z | Proposed Fragment | Formula |
| 161/163 | [M]⁺ | [C₅H₄ClFN₂O]⁺ |
| 146/148 | [M - CH₃]⁺ | [C₄H₁ClFN₂O]⁺ |
| 126 | [M - Cl]⁺ | [C₅H₄FN₂O]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org
Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. mdpi.com It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or halogen bonds. researchgate.netmdpi.com This data provides an unambiguous confirmation of the molecular structure and offers insights into the solid-state properties of the compound. nih.govnih.gov
A hypothetical table of selected crystallographic data is presented below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 18.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1415.25 |
| Z | 4 |
Role As a Synthetic Intermediate and Scaffold in Complex Molecule Synthesis
Building Block in the Construction of Advanced Heterocyclic Systems
In the field of organic synthesis, the assembly of complex molecules often relies on "building blocks"—stable, well-defined molecules that can be reliably incorporated into a larger structure. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry, and their synthesis is a major focus of research.
4-Chloro-2-fluoro-5-methoxypyridine serves as an advanced building block for creating sophisticated heterocyclic systems. Its utility stems from the differential reactivity of its substituents. The chlorine and fluorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and controlled introduction of other functional groups. The methoxy (B1213986) group can also be modified, for instance, through demethylation to reveal a reactive hydroxyl group. This multi-functional nature allows chemists to design synthetic routes that build molecular complexity in a planned and efficient manner.
The presence of both a fluorine and a chlorine atom is particularly advantageous. The high electronegativity of the fluorine atom activates the pyridine (B92270) ring for SNAr reactions, often directing the initial substitution to the C4 position (para to the nitrogen), where the chlorine atom is located. Following a reaction at the C4 position, the fluorine at C2 can then be targeted for a subsequent substitution, providing a regioselective pathway to di-substituted pyridine derivatives that would be difficult to achieve otherwise.
Precursor for the Synthesis of Diverse Bioactive Molecules
The true value of a synthetic building block is demonstrated by its application in the creation of molecules with useful properties, particularly biological activity. The substituted pyridine motif is a "privileged scaffold" in drug discovery, meaning it is frequently found in approved drugs and clinical candidates across various therapeutic areas.
While direct synthesis examples starting from this compound are proprietary or less documented in public literature, the utility of closely related analogues highlights its potential. For instance, a structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline , has been employed as a key precursor in the synthesis of novel inhibitors for the Epidermal Growth Factor Receptor (EGFR). nih.gov These inhibitors are designed to target specific mutations (L858R/T790M) that are common in non-small cell lung cancer. nih.gov In this synthesis, the aniline (B41778) derivative is reacted to build a complex thieno[3,2-d]pyrimidine (B1254671) core, demonstrating how this specific substitution pattern on a pyridine ring is crucial for creating potent and selective bioactive molecules. nih.gov
Another example showcasing the importance of the methoxypyridine fragment is found in the development of potent inhibitors of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability. acs.org The optimized inhibitor, compound ML267 , and its analogues incorporate a 4-methoxypyridine unit, which was found to significantly improve potency compared to other derivatives. acs.org These examples underscore the role of the methoxy-substituted pyridine core as a critical component in the design of new therapeutic agents.
The table below summarizes key bioactive molecules synthesized from precursors related to this compound.
| Precursor/Analogue | Target Molecule Class | Therapeutic Target | Relevant Disease |
| 4-fluoro-2-methoxy-5-nitroaniline | Thieno[3,2-d]pyrimidines | EGFR (L858R/T790M) | Non-small cell lung cancer nih.gov |
| Substituted 4-methoxypyridines | 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides | Bacterial Sfp-PPTase | Bacterial Infections acs.org |
This table is based on the synthesis of molecules from close analogues of this compound.
Scaffold for Pyrido[x,y-z]pyrimidine and Other Fused Ring Systems
Fused heterocyclic systems, where two or more rings share an edge, are of immense interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity binding with biological targets. The pyrido[x,y-z]pyrimidine family, which consists of a fused pyridine and pyrimidine (B1678525) ring, is a prominent scaffold with a wide range of biological activities, including use as kinase inhibitors for cancer therapy. nih.govrsc.org
This compound is an ideal starting scaffold for constructing such fused systems. The synthetic strategy typically involves using the inherent reactivity of the pyridine ring to build the adjacent pyrimidine ring. For example, the amino group can be introduced at the C4 position by substituting the chlorine atom. This amino-pyridine can then undergo cyclization with a suitable one-carbon or three-carbon synthon to form the pyrimidine ring, resulting in a pyrido[2,3-d]pyrimidine (B1209978) or a related isomer.
General synthetic approaches for pyrido[2,3-d]pyrimidines often start from an appropriately substituted 4-aminopyrimidine, which is then cyclized. jocpr.com However, starting from a substituted pyridine like this compound offers an alternative route. The synthesis of potent PIM-1 kinase inhibitors, for example, has been achieved through the intramolecular heterocyclization of o-aminonicotinonitrile derivatives, which are themselves derived from functionalized pyridines. nih.gov The research into EGFR inhibitors also highlights the formation of a fused pyrido[2,3-d]pyrimidine core as a key objective in the design of new anticancer agents. nih.gov
The table below outlines the key fused ring systems that can be accessed using substituted pyridine scaffolds.
| Starting Scaffold Type | Fused Ring System | Key Reaction Type | Biological Significance |
| 4-Amino-2-fluoro-5-methoxypyridine (from title compound) | Pyrido[2,3-d]pyrimidine | Cyclization/Annulation | Kinase inhibitors, Anticancer agents nih.govnih.govjocpr.com |
| 4,6-disubstituted pyrimidine | 7,8-dihydropyrido[2,3-d]pyrimidine | Multi-step cyclization | Various biological activities semanticscholar.org |
This table illustrates the potential of the title compound as a scaffold for creating important fused heterocyclic systems.
Applications in Medicinal Chemistry Research Excluding Clinical Human Trial Data
Design and Synthesis of Ligands for Biological Targets (e.g., enzyme inhibitors, receptor modulators)
The 4-chloro-2-fluoro-5-methoxypyridine moiety has been incorporated into a variety of molecular frameworks to create ligands that interact with specific biological targets, such as enzymes and receptors.
One area of focus has been the development of enzyme inhibitors. For instance, derivatives of methoxypyridine have been synthesized and evaluated as potential PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy. The synthesis of these compounds often involves coupling reactions, such as the Suzuki coupling, to introduce different aromatic and heterocyclic groups onto the pyridine (B92270) core. For example, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide has been identified as a potent PI3K inhibitor.
In the realm of receptor modulators, derivatives of this compound have been explored as antagonists for serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors, which are implicated in conditions like nausea and vomiting. The synthesis of these benzamide (B126) derivatives involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid derivatives with various amine moieties. Furthermore, this pyridine scaffold has been utilized in the creation of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for psychiatric and neurodegenerative diseases. The design of these modulators has been aided by structure-based approaches, including molecular docking to the allosteric binding site of the receptor.
The versatility of the pyridine ring is also evident in its use for creating G-protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential treatments for type 2 diabetes. The discovery of compounds like BMS-903452, a pyridone-containing GPR119 agonist, highlights the potential of this chemical class.
Preclinical Investigations into Target Engagement and Modulatory Effects at a Cellular or Molecular Level
Preclinical studies are crucial for understanding how these synthesized compounds interact with their intended targets and the resulting effects at a cellular and molecular level.
For instance, in the development of PI3K/mTOR inhibitors, enzyme inhibition assays and cell anti-proliferation assays are employed to assess the activity of the synthesized sulfonamide methoxypyridine derivatives. These studies help to determine the concentration at which the compounds inhibit the target enzymes and reduce the growth of cancer cells.
Similarly, for the dual 5-HT3 and dopamine D2 receptor antagonists, in vitro receptor binding assays using rat brain synaptic and cortical membranes are conducted to measure the affinity of the compounds for their respective receptors. In vivo biological assays are then used to confirm the antagonistic activity.
In the case of mGlu5 negative allosteric modulators, functional assays are used to confirm the inhibitory effect on mGlu5 signaling. These assays measure the downstream consequences of receptor modulation, providing evidence of target engagement in a cellular context.
For GPR119 agonists, preclinical evaluation involves both in vitro assays to determine potency and selectivity, as well as in vivo studies in rodent models of diabetes to assess efficacy in lowering blood glucose levels. These studies demonstrated that the pyridone-containing GPR119 agonist BMS-903452 was effective in both acute and chronic models.
Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and other pharmacological properties.
In the development of PI3K/mTOR inhibitors, SAR studies have shown that the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety is crucial for potent PI3K inhibitory activity. Further optimization has focused on modifying other parts of the molecule to improve metabolic stability and oral bioavailability.
For the dual 5-HT3 and D2 receptor antagonists, SAR studies revealed that introducing a methyl group on the nitrogen at the 4-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety significantly increased dopamine D2 receptor binding affinity while maintaining potent 5-HT3 receptor affinity. Furthermore, modifying the substituent at the 5-position of this moiety also had a marked effect on D2 receptor affinity.
A broader analysis of pyridine derivatives has highlighted the importance of substituents on the pyridine ring for antiproliferative activity. For example, the presence and position of methoxy (B1213986) groups, as well as halogens like chlorine and fluorine, can significantly influence the IC50 values against various cancer cell lines. Generally, increasing the number of methoxy groups has been shown to increase antiproliferative activity.
Development of Chemical Probes Incorporating the Pyridine Moiety for Biological Systems
Chemical probes are essential tools for studying biological systems. The this compound scaffold can be incorporated into such probes to investigate the function and distribution of specific biological targets.
An example of this is the development of positron emission tomography (PET) imaging ligands. A derivative of this compound has been used to synthesize a PET ligand for the metabotropic glutamate receptor 2 (mGluR2), a target for several neuropsychiatric disorders. This ligand, [11C]mG2N001, allows for the non-invasive visualization and quantification of mGluR2 in the brain, which can aid in understanding its role in disease and in the development of new drugs. The synthesis of this probe involved the O-[11C]methylation of a phenol (B47542) precursor.
The fluorine atom in this compound is particularly useful for developing probes for 19F NMR spectroscopy. This technique can be used to study enzyme mechanisms and inhibitor binding without the need for radiolabeling. The fluorine atom provides a unique spectroscopic handle to monitor the interaction of the probe with its target protein.
Future Research Directions and Emerging Opportunities
Sustainable and Green Synthesis Approaches for Halogenated Methoxypyridines
The pharmaceutical and chemical industries are increasingly prioritizing the adoption of green and sustainable practices to minimize environmental impact. cam.ac.ukacs.org Future research in the synthesis of 4-Chloro-2-fluoro-5-methoxypyridine and related halogenated methoxypyridines will undoubtedly focus on developing more environmentally benign methodologies. Key areas of interest will include the use of safer solvents, reduction of waste, and the utilization of renewable resources.
Current synthetic routes often rely on traditional halogenation and functionalization techniques that may involve harsh reagents and generate significant waste. Emerging sustainable approaches aim to improve atom economy and reduce the environmental factor (E-factor) of these processes. cam.ac.ukmdpi.com For instance, the development of photocatalytic methods for decarboxylative chlorination represents a move towards more sustainable halogenation protocols by avoiding the use of harsh chlorinating agents. mdpi.com
Future research will likely explore:
Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and scalability for hazardous reactions often involved in the synthesis of halogenated heterocycles.
Biocatalysis: The use of enzymes for selective halogenation and functionalization could provide highly specific and environmentally friendly alternatives to traditional chemical methods. acs.org
Alternative Solvents: The replacement of conventional volatile organic compounds with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems will be a key focus.
| Green Chemistry Principle | Application in Halogenated Pyridine (B92270) Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances wherever possible. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks whenever technically and economically practicable. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products so they break down into innocuous degradation products at the end of their function. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
This table is a conceptual application of green chemistry principles to the synthesis of halogenated pyridines.
Advanced Catalyst Development for Selective Functionalization of the Pyridine Ring
The pyridine ring presents a significant challenge for selective functionalization due to the electronic effects of the nitrogen atom. wipo.int For a polysubstituted pyridine like this compound, the development of advanced catalysts that can selectively target specific C-H bonds for further derivatization is a major area of future research.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. mdpi.comwipo.int Future efforts will likely concentrate on creating novel catalyst systems with enhanced selectivity and reactivity for the pyridine scaffold. This includes the development of catalysts based on palladium, rhodium, iridium, and other transition metals that can operate under milder conditions and with broader functional group tolerance. mdpi.com
Key research avenues include:
Regioselective C-H Functionalization: Designing catalysts that can differentiate between the available C-H positions on the this compound ring to enable the introduction of new functional groups at a specific site.
Photoredox Catalysis: The use of visible-light-driven photocatalysis offers a mild and efficient way to generate radical intermediates for pyridine functionalization, potentially leading to novel reaction pathways. nih.govarxiv.org
Phosphine-Mediated Halogenation: The development of designed phosphine (B1218219) reagents that can facilitate selective halogenation at specific positions on the pyridine ring provides a promising strategy for creating diverse halogenated pyridine derivatives. engineering.org.cnmit.edunih.gov
| Catalytic Strategy | Potential Application for this compound |
| Palladium-Catalyzed C-H Arylation | Introduction of aryl groups to enhance biological activity or modify material properties. |
| Iridium-Catalyzed Borylation | Installation of a boronic ester for subsequent cross-coupling reactions. |
| Rhodium-Catalyzed Annulation | Construction of fused heterocyclic systems. |
| Visible-Light Photoredox Catalysis | Mild and selective introduction of alkyl or aryl groups. |
| Phosphine-Mediated Functionalization | Selective introduction of nucleophiles at specific positions. engineering.org.cnmit.edu |
This table outlines potential applications of advanced catalytic strategies to the target compound.
Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. arxiv.orgengineering.org.cn For a complex target like this compound and its derivatives, AI/ML can significantly accelerate the design of synthetic routes and the identification of potential drug candidates.
Drug Discovery: ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic targets of new compounds. cam.ac.ukmdpi.com This can dramatically speed up the early stages of drug discovery by prioritizing the synthesis and testing of molecules with the highest probability of success. nih.govmdpi.comnih.gov
Emerging opportunities include:
De Novo Drug Design: Using generative AI models to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.
Predictive Toxicology: Employing ML algorithms to predict the potential toxicity of new derivatives before they are synthesized, thus reducing the reliance on animal testing and improving the safety profile of drug candidates. encyclopedia.pub
Polypharmacology Prediction: Utilizing computational models to predict the interactions of a drug candidate with multiple targets, which can help in understanding both its therapeutic effects and potential side effects. cam.ac.uk
| AI/ML Application | Impact on this compound Research |
| Retrosynthesis Prediction | Faster and more efficient design of synthetic routes for novel derivatives. chemical.ai |
| Biological Target Prediction | Identification of potential protein targets for new drug candidates. mdpi.comnih.gov |
| ADMET Prediction | Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties. |
| De Novo Molecular Design | Generation of novel chemical structures with desired biological activities. |
| Reaction Optimization | Prediction of optimal reaction conditions to maximize yield and minimize byproducts. |
This table summarizes the potential impacts of AI and machine learning on research involving the target compound.
Exploration of Novel Biological Targets for this compound Derivatives
While halogenated pyridines are present in numerous approved drugs, the full therapeutic potential of the this compound scaffold remains largely unexplored. Future research will focus on synthesizing libraries of derivatives and screening them against a wide range of biological targets to identify new therapeutic applications.
Computational methods will play a crucial role in this exploration. nih.govucl.ac.ukresearchgate.net Structure-based drug design and molecular docking can be used to predict the binding of this compound derivatives to the active sites of various proteins. Furthermore, chemogenomic approaches that analyze the relationships between chemical structures and their biological effects can help to identify novel targets. nih.gov
Areas for future investigation include:
Q & A
Q. What are effective strategies to optimize the synthesis of 4-Chloro-2-fluoro-5-methoxypyridine to improve yield and purity?
- Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as:
- Temperature : Elevated temperatures (e.g., 80–120°C) may accelerate reactions but risk side products.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for halogenated pyridines.
- Catalysts : Use Pd-based catalysts for cross-coupling reactions to introduce methoxy or fluoro groups .
- Purification : Employ column chromatography or recrystallization to isolate high-purity products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions and confirm halogen/methoxy group integration.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry (e.g., distinguishing 2-fluoro vs. 3-fluoro isomers) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months and monitor degradation via HPLC.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis exposure .
- Moisture Control : Use desiccants or inert gas purging to prevent hydrolysis of chloro and methoxy groups.
Q. What are the key solubility and reactivity considerations for this compound in organic reactions?
- Methodological Answer :
- Solubility : Test in solvents like THF, acetonitrile, or dichloromethane for nucleophilic aromatic substitution.
- Reactivity : The chloro group at position 4 is more reactive toward SNAr than the fluoro group at position 2 due to electronic effects. Use DFT calculations to predict site selectivity .
Q. How to design a scalable synthetic route for gram-scale production?
- Methodological Answer :
- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic halogenation steps.
- Workup Optimization : Replace column chromatography with crystallization or liquid-liquid extraction for efficiency .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina.
- QSAR Analysis : Correlate substituent electronic parameters (Hammett constants) with bioactivity data .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability).
Q. What strategies resolve contradictions in reported reaction mechanisms for halogenated pyridine derivatives?
- Methodological Answer :
- Isotopic Labeling : Use -labeled methoxy groups to track substitution pathways.
- Kinetic Studies : Compare rate constants under varying conditions to distinguish SNAr vs. radical mechanisms .
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions.
Q. How to design multi-step syntheses incorporating this compound as an intermediate?
- Methodological Answer :
- Retrosynthetic Analysis : Identify disconnections at the chloro and methoxy groups for modular assembly.
- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 4 .
- Protection/Deprotection : Temporarily mask the methoxy group with TMSCl during halogenation steps .
Q. What crystallographic techniques validate the regiochemistry of polyhalogenated pyridines?
- Methodological Answer :
Q. How can researchers address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assays (e.g., IC values against control compounds).
- Structural Analogues : Compare activity trends with related compounds (e.g., 5-fluoro vs. 5-chloro derivatives) to identify pharmacophores .
- Purity Verification : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
